molecular formula C20H28N2O2 B6992759 N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide

N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide

Cat. No.: B6992759
M. Wt: 328.4 g/mol
InChI Key: HCNHQPZTASJSFT-RGBJRUIASA-N
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Description

N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[320]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide is a chemical compound characterized by its complex molecular structure This structure endows the compound with unique properties, making it of significant interest in various scientific fields, including chemistry, biology, and medicine

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : The synthesis of N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide typically involves multi-step reactions. Starting from commercially available reagents, each step is carefully controlled to ensure the correct configuration and purity.

  • Step-by-Step Process: : A typical synthesis might include spirocyclization, followed by the introduction of the benzamide moiety and N-propylation. Each step requires precise conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

  • Scalability: : Industrial production may adapt laboratory methods for large-scale synthesis. This involves optimizing reaction conditions to maximize yield and minimize costs.

  • Automation: : Industrial methods often incorporate automated processes to ensure consistency and efficiency in production.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups attached to the benzamide ring.

  • Reduction: : Reductive processes can modify the amine groups, influencing the compound's reactivity and interaction with other chemicals.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing for modification of the benzamide ring and the spiro[2-oxabicyclo[3.2.0]heptane] structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents might include potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reducing Agents: : Reducing agents such as lithium aluminium hydride or palladium on carbon (for hydrogenation) are often used.

  • Substitution Reactions: : Conditions vary but may involve bases or acids as catalysts, with solvents like dichloromethane or methanol facilitating the reactions.

Major Products Formed

  • Oxidation Products: : Introduction of ketone or aldehyde groups.

  • Reduction Products: : Formation of secondary or tertiary amines.

  • Substitution Products: : Varied, depending on the specific substitution reactions employed.

Properties

IUPAC Name

N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-10-21-19(23)15-6-3-5-14(12-15)13-22-17-16-7-11-24-18(16)20(17)8-4-9-20/h3,5-6,12,16-18,22H,2,4,7-11,13H2,1H3,(H,21,23)/t16-,17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNHQPZTASJSFT-RGBJRUIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC(=C1)CNC2C3CCOC3C24CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)C1=CC=CC(=C1)CNC2[C@@H]3CCO[C@@H]3C24CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide finds applications in several scientific domains:

  • Chemistry: : Used as an intermediate for the synthesis of more complex molecules and in studies of reaction mechanisms.

  • Biology: : Investigated for its interactions with biological macromolecules, including proteins and enzymes.

  • Medicine: : Potential therapeutic applications, such as targeting specific pathways or receptors in diseases.

  • Industry: : Utilized in the development of new materials or as a part of various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions are often mediated by the compound's unique structure, which allows it to bind specifically and with high affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity or modulation of receptor function.

Unique Features

  • The spiro[2-oxabicyclo[3.2.0]heptane] structure provides distinct reactivity and binding properties, differentiating it from similar compounds.

Similar Compounds

  • N-butyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide: : Similar structure with a butyl group instead of a propyl group.

  • N-propyl-3-[[[(1S,5S)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-yl]amino]methyl]benzamide: : Variation in the cyclobutane ring.

  • N-propyl-3-[[[(1R,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl]amino]methyl]benzamide: : Different stereochemistry.

This compound's unique features make it a valuable subject for further research and development across multiple scientific disciplines.

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